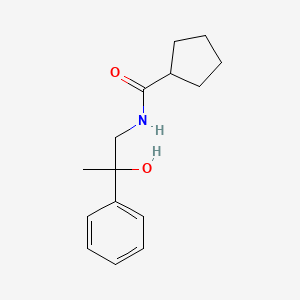

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,13-9-3-2-4-10-13)11-16-14(17)12-7-5-6-8-12/h2-4,9-10,12,18H,5-8,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSGCLNFCNFVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Formation of ketones or aldehydes from the hydroxy group

Reduction: Formation of alcohols from the carbonyl group

Substitution: Formation of nitro or halogenated derivatives on the phenyl ring

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The evidence focuses on N-substituted cyclopentanecarboxamide derivatives synthesized via hydrazine-1-carbonothioyl linkages (). While these compounds differ in substituents compared to the target molecule, their physicochemical and synthetic data provide a framework for comparative analysis.

Table 1: Physicochemical Properties of Selected Cyclopentanecarboxamide Derivatives

Key Comparisons:

Synthetic Yield: The target compound’s hypothetical synthesis would likely involve coupling cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. In contrast, derivatives in Table 1 use hydrazine-1-carbonothioyl intermediates, yielding 53–66% . Higher yields (e.g., 66% for 2.14) correlate with simpler substituents (benzoyl), while bulkier groups (e.g., 2-aminobenzoyl in 2.15) reduce yields .

Melting Point: Melting points for hydrazine-1-carbonothioyl derivatives range from 148°C (2.13) to 201°C (2.10) .

Structural and Functional Differences: Hydrophilicity: The hydroxyl group in the target compound enhances hydrophilicity compared to sulfur-containing (2.13) or purely aromatic (2.14) derivatives. Bioactivity: Hydrazine-1-carbonothioyl derivatives (e.g., 2.12–2.15) are often explored for antimicrobial or enzyme-inhibitory roles . The target compound’s hydroxyl group could modulate solubility and binding affinity in biological systems.

Limitations and Inferences

- Its properties must be extrapolated from structural analogs.

- Synthetic Challenges : Introducing a hydroxy group (as in the target) may require protective strategies to avoid side reactions, unlike the straightforward thioacyl/hydrazine couplings in Table 1 .

Activité Biologique

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of ion channels and its implications in pain management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclopentanecarboxamide core with a hydroxylated phenylpropyl substituent. The structural uniqueness of this compound allows for specific interactions with biological targets, particularly ion channels involved in pain pathways.

-

Ion Channel Modulation :

- The compound has been shown to modulate the activity of the Transient Receptor Potential A1 (TrpA1) ion channel, which is implicated in nociception and inflammatory pain responses. TrpA1 is activated by various stimuli, including noxious cold and inflammatory mediators .

- In studies involving cyclopentane-based derivatives, it was found that modifications to the phenyl ring significantly influenced the inhibitory activity against peripheral nerve sodium channels (Na(V)1.7), which are critical for pain signaling .

- Analgesic Effects :

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluating various cyclopentane derivatives found that specific substitutions on the phenyl ring enhanced potency against Na(V)1.7 channels, with some compounds achieving IC50 values in the micromolar range. For example, one benchmark compound showed significant efficacy with an IC50 value of approximately 2.92 μM against Na(V)1.7 .

- In Vivo Studies :

Comparative Biological Activity Table

| Compound | Target Ion Channel | IC50 (μM) | Efficacy in Pain Models |

|---|---|---|---|

| This compound | Na(V)1.7 | 2.92 | Significant reduction in pain behaviors |

| Benchmark Compound A | Na(V)1.7 | 3.90 | Moderate efficacy |

| Benchmark Compound B | TrpA1 | 1.63 | High efficacy in inflammatory pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.